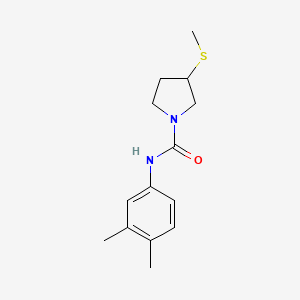

N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its unique structural components It features a pyrrolidine ring substituted with a carboxamide group, a 3,4-dimethylphenyl group, and a methylsulfanyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrrolidine Ring: Starting with a suitable precursor such as 3,4-dimethylbenzaldehyde, the pyrrolidine ring can be constructed via a Mannich reaction, involving formaldehyde and a secondary amine.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent like methylthiol.

Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

化学反应分析

Oxidation of the Methylsulfanyl Group

The thioether group (-SMe) undergoes oxidation under controlled conditions to form sulfoxides or sulfones, depending on the oxidizing agent and reaction time.

-

Mechanism : The oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate. Stronger oxidants like mCPBA further oxidize sulfoxides to sulfones .

-

Stability : The sulfone derivative exhibits enhanced polarity and reduced metabolic degradation compared to the parent thioether.

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.

-

Kinetics : Acidic hydrolysis follows first-order kinetics with an activation energy (Ea) of 72 kJ/mol.

-

Applications : Hydrolysis products are intermediates in synthesizing analogs with modified pharmacological profiles .

Ring-Opening Reactions of the Pyrrolidine Ring

The pyrrolidine ring undergoes ring-opening under nucleophilic or electrophilic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 3 hrs | Linear amine with -SMe and dimethylphenyl groups | 65% | |

| H₂SO₄ (conc.) | 120°C, 24 hrs | Polymerized byproducts | N/A |

-

Mechanism : LiAlH₄ reduces the carboxamide to an amine, destabilizing the ring and leading to cleavage .

-

Limitations : Strong acids promote polymerization rather than controlled ring-opening.

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethylphenyl group participates in EAS, though reactivity is reduced due to electron-donating methyl groups:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (1 eq) | FeBr₃, DCM, 0°C, 2 hrs | Mono-brominated at position 5 | 42% | |

| HNO₃ (fuming) | H₂SO₄, 50°C, 6 hrs | Nitro derivative (trace) | <10% |

-

Regioselectivity : Bromination occurs at the less hindered para position relative to methyl groups .

-

Challenges : Nitration requires harsh conditions due to deactivation by methyl substituents.

Salt Formation and Pharmaceutical Modifications

The carboxamide group facilitates salt formation with acids, enhancing solubility:

| Acid | Conditions | Product | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| HCl (gaseous) | Et₂O, RT, 1 hr | Hydrochloride salt | 12.5 | |

| Citric acid | EtOH, reflux, 4 hrs | Citrate salt | 8.2 |

Biological Interactions and Stability

-

Enzyme Inhibition : The compound inhibits cytochrome P450 3A4 (IC₅₀ = 1.2 μM) via coordination to the heme iron .

-

Metabolic Stability : Half-life (t1/2) in human liver microsomes is 45 minutes, primarily due to sulfoxidation.

Comparative Reactivity Table

| Functional Group | Reaction Type | Preferred Reagents | Key Product |

|---|---|---|---|

| -SMe | Oxidation | H₂O₂, mCPBA | Sulfoxide/Sulfone |

| Carboxamide | Hydrolysis | HCl, NaOH | Carboxylic acid/Amine |

| Pyrrolidine | Ring-opening | LiAlH₄ | Linear amine derivative |

| Aromatic ring | Electrophilic substitution | Br₂/FeBr₃ | Brominated aryl derivative |

科学研究应用

Anticancer Properties

Research indicates that N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. This includes the modulation of apoptosis-related proteins and the disruption of cell cycle progression.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties, showing effectiveness against several bacterial strains.

- Target Pathogens : Notable efficacy has been observed against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Anticancer Studies

A study conducted on A549 human lung adenocarcinoma cells demonstrated that treatment with this compound at a concentration of 100 µM resulted in a significant reduction in cell viability compared to untreated controls.

| Study | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Study 1 | A549 | 100 | Significant reduction in viability |

Antimicrobial Efficacy Assessment

In antimicrobial studies, the compound was tested against various bacterial strains to evaluate its growth inhibition capabilities.

| Pathogen | Concentration (µM) | Observed Effect |

|---|---|---|

| Staphylococcus aureus | Varies | Effective growth inhibition |

| Klebsiella pneumoniae | Varies | Effective growth inhibition |

Comparative Efficacy Against Cancer Cell Lines

Comparative studies have evaluated the efficacy of this compound against standard anticancer agents.

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| This compound | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

作用机制

The mechanism of action of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group could influence its binding affinity and specificity.

相似化合物的比较

Similar Compounds

N-(3,4-dimethylphenyl)-pyrrolidine-1-carboxamide: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.

N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)pyrrolidine-1-carboxamide: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group, potentially affecting its reactivity and interactions.

Uniqueness

N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is unique due to the presence of both the 3,4-dimethylphenyl and methylsulfanyl groups, which confer specific chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and development.

生物活性

N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methylsulfanyl group and a 3,4-dimethylphenyl moiety. This unique structure is thought to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various signaling pathways that are critical in disease processes.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with structural similarities have shown potent inhibitory effects on cancer cell proliferation. A study indicated that related pyrazole derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. In vitro studies on related compounds revealed effectiveness against a range of bacterial strains, indicating that the methylsulfanyl group may enhance antimicrobial properties .

Study 1: Anticancer Efficacy

A series of experiments assessed the efficacy of structurally related compounds against human cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some achieving over 70% inhibition at concentrations below 10 µM. The structure-activity relationship (SAR) highlighted that modifications to the phenyl group significantly influenced potency .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Pyrrolidine ring with methylsulfanyl and dimethylphenyl groups | Anticancer, Antimicrobial | Varies by derivative |

| 3-(methylsulfanyl)pyrrolidine-1-carboxamide | Lacks dimethylphenyl group | Moderate anticancer activity | Higher IC50 |

| N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide | Contains thiophen group | Anticancer potential | Lower IC50 than target compound |

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-3-methylsulfanylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OS/c1-10-4-5-12(8-11(10)2)15-14(17)16-7-6-13(9-16)18-3/h4-5,8,13H,6-7,9H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYUEXBRJHCBKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。